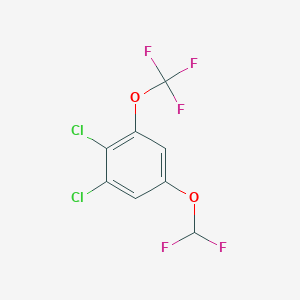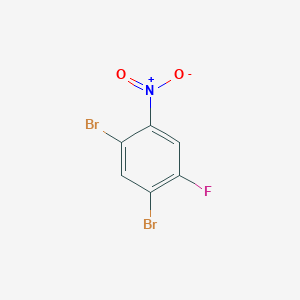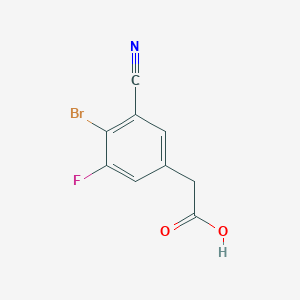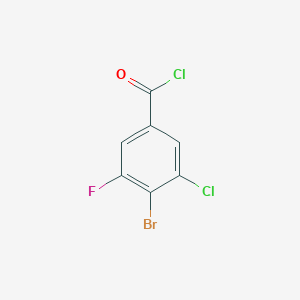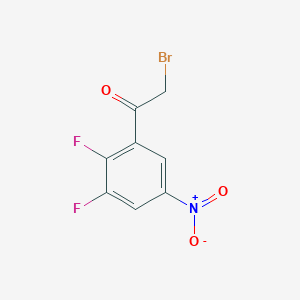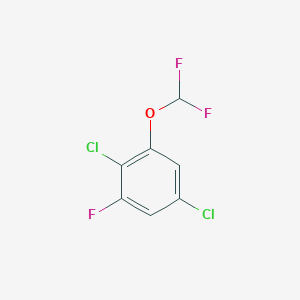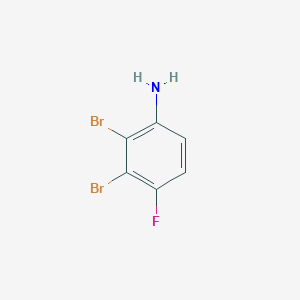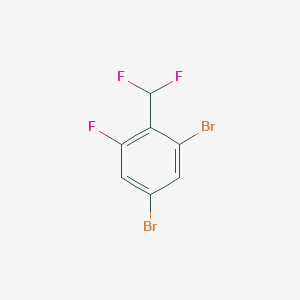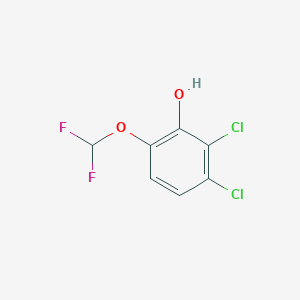
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 866632-64-6 . It has a molecular weight of 276.99 . The IUPAC name for this compound is 2-bromo-4,5-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Versatile Starting Material for Organometallic SynthesisResearch by Porwisiak and Schlosser (1996) highlights the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to the 1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene, as a versatile starting material for organometallic synthesis. This demonstrates the broader utility of such compounds in creating organometallic intermediates for synthetic applications, further emphasizing their significance in scientific research and development (Porwisiak & Schlosser, 1996).
Fluorocarbons in Coordination ChemistryThe study by Plenio et al. (1997) on the coordination chemistry of fluorocarbons using difluoro-m-cyclophane-based fluorocryptands reveals the intricate interactions between fluorinated compounds and metal ions. This research illustrates the potential of fluorinated benzene derivatives, similar to this compound, in forming complex structures with metal ions, which could be exploited in material science, catalysis, and sensor technologies (Plenio, Hermann, & Diodone, 1997).
Mechanism of Action
Mode of Action
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is likely to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to various cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYAGQTBRSAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

